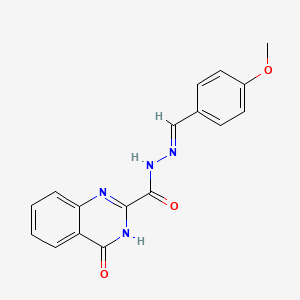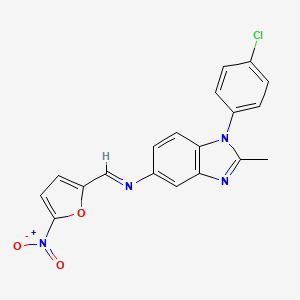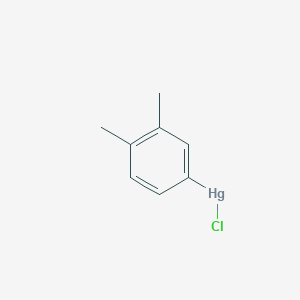
3,4-Xylylmercuric chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Xylylmercuric chloride is an organomercury compound with the chemical formula C8H9ClHg It is a derivative of xylyl, where a mercury atom is bonded to the aromatic ring
準備方法
The synthesis of 3,4-xylylmercuric chloride typically involves the reaction of 3,4-dimethylbenzene (xylyl) with mercuric chloride. One common method is the direct mercuration of the aromatic ring using mercuric acetate followed by treatment with hydrochloric acid to yield the desired product. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the mercuration process.
化学反応の分析
3,4-Xylylmercuric chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The mercury atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium sulfide or thiourea.
Reduction Reactions: The compound can be reduced to form 3,4-dimethylbenzene by using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives, depending on the oxidizing agent used.
科学的研究の応用
3,4-Xylylmercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of organomercury compounds and their reactivity.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research on this compound contributes to understanding the toxicological effects of mercury compounds and developing potential treatments for mercury poisoning.
Industry: While not widely used in industrial applications, it serves as a model compound for studying the behavior of organomercury compounds in various industrial processes.
作用機序
The mechanism of action of 3,4-xylylmercuric chloride involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. The compound’s effects are mediated through its ability to form strong bonds with sulfur-containing amino acids, affecting the structure and function of proteins.
類似化合物との比較
3,4-Xylylmercuric chloride can be compared with other organomercury compounds such as phenylmercuric acetate and methylmercury chloride. While all these compounds contain mercury, they differ in their chemical structure and reactivity. For example:
Phenylmercuric Acetate: Contains a phenyl group instead of a xylyl group, leading to different reactivity and applications.
Methylmercury Chloride: Contains a methyl group, making it more volatile and toxic compared to this compound.
These differences highlight the unique properties of this compound and its specific applications in research.
特性
CAS番号 |
40138-90-7 |
|---|---|
分子式 |
C8H9ClHg |
分子量 |
341.20 g/mol |
IUPAC名 |
chloro-(3,4-dimethylphenyl)mercury |
InChI |
InChI=1S/C8H9.ClH.Hg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q;;+1/p-1 |
InChIキー |
UANQYEYTKQDPMK-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)[Hg]Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




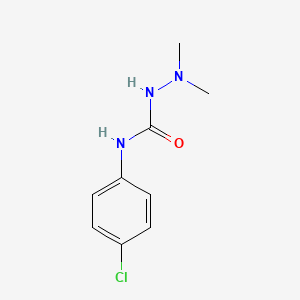
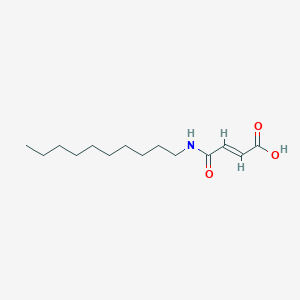

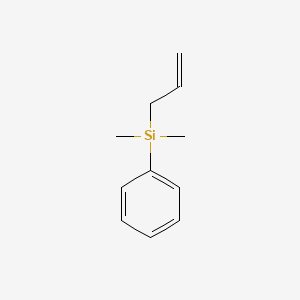
![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
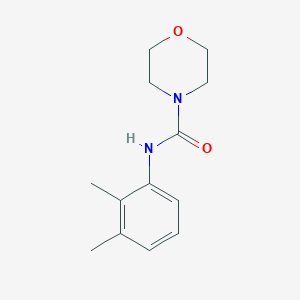
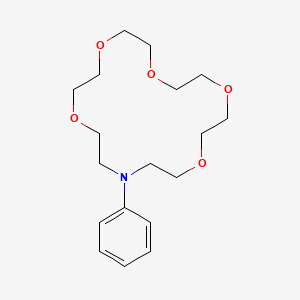
![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
